molecular formula C14H22ClNO3 B1383244 (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride CAS No. 1998701-25-9

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Cat. No.: B1383244
CAS No.: 1998701-25-9
M. Wt: 287.78 g/mol
InChI Key: HOYYQVAARUYRFU-UTONKHPSSA-N
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Description

®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a chiral amino acid derivative. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a benzyl group, an amino group, and a tert-butoxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-hydroxypropanoic acid and benzyl bromide.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    Esterification: The protected amino acid is then esterified with benzyl bromide in the presence of a base such as sodium hydroxide.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product, ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways. Its chiral nature allows it to interact selectively with biological molecules, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(tert-butoxy)propanoic acid: Lacks the benzyl group, making it less versatile in synthetic applications.

    ®-Benzyl 2-amino-3-hydroxypropanoate: Contains a hydroxyl group instead of a tert-butoxy group, affecting its reactivity.

    ®-Benzyl 2-amino-3-(tert-butoxy)butanoate: Has a longer carbon chain, altering its physical and chemical properties.

Uniqueness

®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is unique due to its combination of a benzyl group, an amino group, and a tert-butoxy group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYQVAARUYRFU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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